![molecular formula C14H18S B14328844 1-[(Phenylsulfanyl)methyl]cyclohept-1-ene CAS No. 104281-70-1](/img/structure/B14328844.png)
1-[(Phenylsulfanyl)methyl]cyclohept-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Phenylsulfanyl)methyl]cyclohept-1-ene is an organic compound characterized by a cycloheptene ring substituted with a phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Phenylsulfanyl)methyl]cyclohept-1-ene typically involves the reaction of cycloheptene with phenylsulfanyl methylating agents under controlled conditions. One common method includes the use of phenylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Phenylsulfanyl)methyl]cyclohept-1-ene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding cycloheptene.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Cycloheptene.
Substitution: Various substituted cycloheptenes depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(Phenylsulfanyl)methyl]cyclohept-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(Phenylsulfanyl)methyl]cyclohept-1-ene involves its interaction with molecular targets through its phenylsulfanyl group. This group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic addition, nucleophilic substitution, and redox reactions .
Comparaison Avec Des Composés Similaires
Cycloheptene: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.
Phenylsulfanylcyclohexane: Contains a cyclohexane ring instead of a cycloheptene ring, affecting its chemical properties and reactivity.
Phenylsulfanylmethylcyclohexane: Similar structure but with a cyclohexane ring, leading to different conformational and steric effects.
Propriétés
Numéro CAS |
104281-70-1 |
|---|---|
Formule moléculaire |
C14H18S |
Poids moléculaire |
218.36 g/mol |
Nom IUPAC |
1-(phenylsulfanylmethyl)cycloheptene |
InChI |
InChI=1S/C14H18S/c1-2-5-9-13(8-4-1)12-15-14-10-6-3-7-11-14/h3,6-8,10-11H,1-2,4-5,9,12H2 |
Clé InChI |
QJPFTYGJQUZUSC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC=C(CC1)CSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


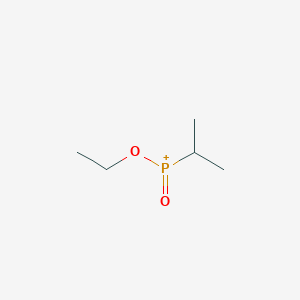
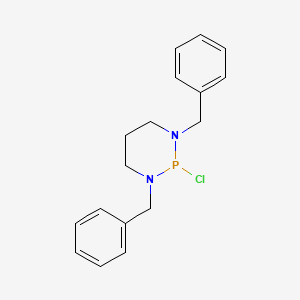
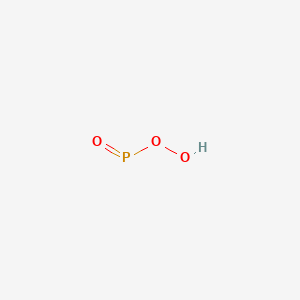

![2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate](/img/structure/B14328780.png)

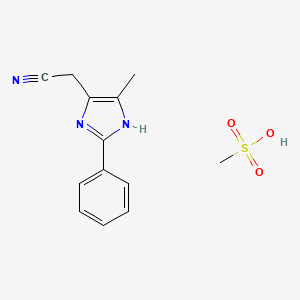
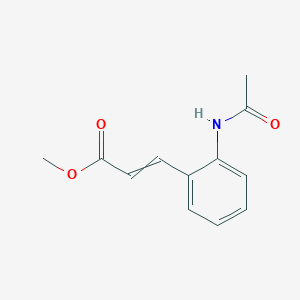



![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)
